molecular formula C12H14N2O2 B12100919 (R)-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid

(R)-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid

Cat. No.: B12100919
M. Wt: 218.25 g/mol
InChI Key: DCANZKNKGZKOKH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid is a chiral amino acid derivative that features an indole group attached to the alpha carbon of the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indole-3-acetaldehyde.

    Reductive Amination: The indole-3-acetaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase, to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid may involve:

    Enzymatic Synthesis: Utilizing enzymes such as transaminases or amino acid dehydrogenases to catalyze the formation of the desired product with high enantioselectivity.

    Fermentation: Employing genetically engineered microorganisms capable of producing the compound through fermentation processes.

Chemical Reactions Analysis

Types of Reactions

®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form indoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its role in biochemical pathways and as a probe for investigating enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and transporters involved in amino acid metabolism and neurotransmission.

    Pathways: It may influence pathways related to tryptophan metabolism, serotonin synthesis, and other indole-related biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    Indole-3-acetic acid: A plant hormone with an indole moiety.

    Indole-3-propionic acid: A naturally occurring compound with neuroprotective properties.

Uniqueness

®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid is unique due to its chiral nature and specific structural features that differentiate it from other indole derivatives

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C12H14N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8,14H,5-6,13H2,(H,15,16)/t8-/m1/s1

InChI Key

DCANZKNKGZKOKH-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](CN)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CN)C(=O)O

Origin of Product

United States

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